molecular formula C49H52F6N3P3Ru B11927625 Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate

Cat. No.: B11927625
M. Wt: 990.9 g/mol
InChI Key: OWGIBKAXZNILPZ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism by which Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules . The compound’s ligands, including diphenylphosphino and pyridine groups, help stabilize the reactive intermediates and enhance the overall catalytic efficiency .

Properties

Molecular Formula

C49H52F6N3P3Ru

Molecular Weight

990.9 g/mol

IUPAC Name

acetonitrile;(6-tert-butylpyridin-2-yl)-diphenylphosphane;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/2C21H22NP.C5H5.C2H3N.F6P.Ru/c2*1-21(2,3)19-15-10-16-20(22-19)23(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;1-2-3;1-7(2,3,4,5)6;/h2*4-16H,1-3H3;1-3H,4H2;1H3;;/q;;-1;;-1;+2

InChI Key

OWGIBKAXZNILPZ-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1C=CC=[C-]1.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

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